4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS: 338963-45-4) is a nicotinonitrile derivative with a molecular formula of C₂₀H₁₂ClF₃N₂S and a molar mass of 404.84 g/mol. Its structure features:
- Position 2: A 4-methylphenylsulfanyl group (–S–C₆H₄–CH₃).
- Position 4: A trifluoromethyl (–CF₃) group.
- Position 6: A 3-(trifluoromethyl)phenyl substituent.
- Core framework: A pyridine ring substituted with a nitrile (–CN) at position 3.
The compound’s design incorporates electron-withdrawing groups (e.g., –CF₃, –CN) that enhance metabolic stability and influence electronic properties, making it relevant for pharmaceutical and agrochemical applications. Structural confirmation of such compounds often relies on X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF3N2S/c1-16-5-11-21(12-6-16)33-25-23(15-31)22(17-7-9-20(27)10-8-17)14-24(32-25)18-3-2-4-19(13-18)26(28,29)30/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDLLHCGYZEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that contribute to its biological activity:
- Chlorophenyl group : Known for enhancing lipophilicity and biological interactions.
- Methylphenyl sulfanyl group : Imparts unique electronic properties that may influence enzyme interactions.
- Trifluoromethyl group : Often associated with increased potency in drug design due to its electron-withdrawing effects.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of thioether intermediates from chlorobenzaldehyde and methylthiophenol.
- Subsequent nitration and functionalization to introduce the trifluoromethyl group.
- Final purification through crystallization or chromatography to obtain the target compound in high purity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing methyl sulfide groups have shown Minimum Inhibitory Concentration (MIC) values in the range of 1 to 4 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of halogen substituents like chlorine and fluorine enhances antimicrobial efficacy, suggesting that our compound may also possess similar properties.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 1 | S. aureus, E. faecalis |
| Compound B | 2 | Bacillus subtilis |
| Target Compound | 1-4 | Various Gram-positive bacteria |
Anticancer Activity
Emerging studies on related compounds suggest potential anticancer properties, particularly through inhibition of specific kinases involved in tumor growth. For example, compounds with trifluoromethyl groups have been shown to inhibit c-KIT kinase activity effectively, which is crucial in certain malignancies like gastrointestinal stromal tumors . The target compound may exhibit similar mechanisms due to its structural analogies.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes leads to disruption of metabolic pathways in bacteria or cancer cells.
- Membrane Disruption : Lipophilic characteristics may facilitate penetration into cellular membranes, altering permeability and inducing cell death.
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce oxidative stress in microbial cells, leading to their demise.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of compounds structurally related to our target compound, demonstrating significant antibacterial activity against MRSA strains with a noted reduction in biofilm formation .
- Anticancer Potential : Another investigation into similar trifluoromethyl-containing compounds highlighted their ability to inhibit tumor growth in xenograft models, suggesting that our compound could be explored for similar therapeutic applications .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s dual –CF₃ groups increase lipophilicity (logP ~4.2), whereas analogs with polar groups like –OCH₃ (e.g., 375835-02-2 ) exhibit lower logP values (~3.5) .
- Solubility : Sulfanyl (–S–) linkages generally reduce aqueous solubility compared to oxygen-based analogs (e.g., 338749-45-4 with –O–) .
- Thermal Stability : Bromine-substituted derivatives (e.g., 332110-04-0 ) show higher thermal stability due to increased molecular weight and halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
